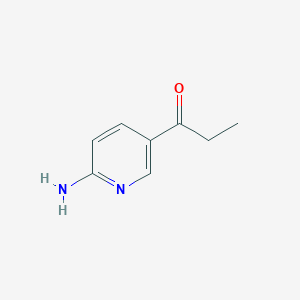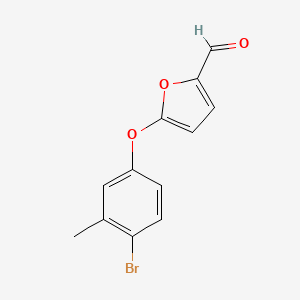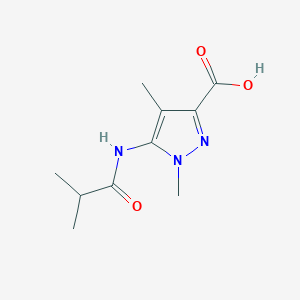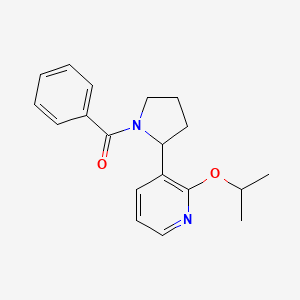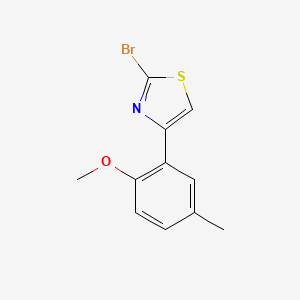
5-Ethyl-4-(1h-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-4-(1h-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl is a chemical compound with the molecular formula C10H12ClN3O3 and a molecular weight of 257.67 g/mol . This compound is part of the isoxazole family, which is known for its diverse biological activities and applications in drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-(1h-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl typically involves the reaction of isoxazole derivatives with pyrazole derivatives under specific conditions. One common method involves the use of alkynes in the presence of a catalyst such as 18-crown-6, potassium carbonate (K2CO3), and 4-toluenesulfonyl chloride at 80°C for 8-10 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-4-(1h-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions may yield halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
5-Ethyl-4-(1h-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-4-(1h-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis (programmed cell death) .
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethoxazole: An antibiotic that contains an isoxazole moiety.
Muscimol: A GABAA receptor agonist that contains an isoxazole ring.
Ibotenic acid: A neurotoxin that contains an isoxazole structure.
Parecoxib: A COX-2 inhibitor that contains an isoxazole ring.
Leflunomide: An immunosuppressant that contains an isoxazole moiety.
Uniqueness
5-Ethyl-4-(1h-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl is unique due to its specific substitution pattern and the presence of both isoxazole and pyrazole rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H12ClN3O3 |
|---|---|
Peso molecular |
257.67 g/mol |
Nombre IUPAC |
5-ethyl-4-(1H-pyrazol-4-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11N3O3.ClH/c1-2-8-7(3-6-4-11-12-5-6)9(10(14)15)13-16-8;/h4-5H,2-3H2,1H3,(H,11,12)(H,14,15);1H |
Clave InChI |
HSRJVRRHLJSSBK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NO1)C(=O)O)CC2=CNN=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


